1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine
Overview
Description
1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine is a derivative of oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .
Synthesis Analysis
The synthesis of oxazepine derivatives has been achieved through various methods. One approach involves the cyclocondensation of two precursors, such as substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .Chemical Reactions Analysis
The chemical reactions involving oxazepine derivatives have been studied extensively. For instance, substituted 2-chlorobenzaldehydes were allowed to react with substituted 2-aminophenols under basic conditions in a microwave oven . Another protocol involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .Scientific Research Applications
Efficient Generation of Functionalized Oxazepine Frameworks
Sridharan, Maiti, and Menéndez (2009) developed a method for generating highly functionalized pyrido[2,1-b][1,3]oxazepines. They achieved this through a CAN-catalyzed four-component reaction that transformed 1-allyl(propargyl)-6-allyl(propargyl)oxy-1,4,5,6-tetrahydropyridines into the target oxazepines using ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) processes. This method is noted as the first example of preparing 1,3-oxazepine systems using metathesis reactions, highlighting a significant advancement in the synthesis of complex oxazepine frameworks (Sridharan, Maiti, & Menéndez, 2009).
Phosphine-Mediated Construction of Oxazepines
In a similar vein, François-Endelmond et al. (2010) introduced a phosphine-mediated method to construct 1,4-oxazepines and 1,3-oxazines. This approach involved a tandem reaction of ynones with 2-azido alcohols, offering a promising pathway to synthetically and biologically valuable heterocycles. The process is beneficial due to its mild conditions and potential in preparing interesting chiral ligands (François-Endelmond et al., 2010).
Transposition of Acrylate Moiety in Heterocyclic Synthesis
Gharpure et al. (2022) explored the TMSOTf-mediated reaction of alkynyl vinylogous carbonates, leading to the serendipitous formation of 1,4-oxazepine and dihydropyran dienes. This process involves a transposition of an ethyl acrylate moiety through an intramolecular cascade involving Prins-type cyclization, retro-oxa-Michael reaction, and cycloisomerisation. This atom-economical protocol selectively provides an E double bond geometry and allows the transformation of dihydropyran dienes into complex polycyclic heterocycles via Heck reaction (Gharpure, Fartade, Gupta, & Patel, 2022).
Synthesis of Enantiopure Oxazepine Derivatives
Chelucci, Saba, Valenti, and Bacchi (2000) presented a method for obtaining enantiomerically pure ethyl (1S,9aS)- and (1S,9aR)-1-phenyl-4,9-dioxohexahydropyrrolo[1,2-d][1,4]oxazepine-9a(7H)-carboxylate. The synthesis involved Cu(II)-catalyzed decomposition of an α-diazo carbonyl tethered to a chiral morpholinone, resulting in moderate diastereoselectivity and complete enantioselectivity. This process signifies an important step in the synthesis of stereochemically complex oxazepine derivatives (Chelucci, Saba, Valenti, & Bacchi, 2000).
Properties
IUPAC Name |
1-ethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-e][1,4]oxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-12-5-6-13-8-9-7-11-4-3-10(9)12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUELBZZAEJODPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOCC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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